N'-(phenylmethylidene)methoxycarbohydrazide
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Overview
Description
N’-(phenylmethylidene)methoxycarbohydrazide is a chemical compound with the molecular formula C9H10N2O2. It is also known by its IUPAC name, methyl (2E)-2-benzylidenehydrazinecarboxylate . This compound belongs to the class of hydrazones, which are characterized by the presence of the functional group -NHN=CH-. Hydrazones are known for their versatility in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(phenylmethylidene)methoxycarbohydrazide can be synthesized through the condensation reaction between methoxycarbohydrazide and benzaldehyde. The reaction typically involves heating the reactants in a suitable solvent such as ethanol or methanol under reflux conditions . The reaction can be represented as follows:
[ \text{Methoxycarbohydrazide} + \text{Benzaldehyde} \rightarrow \text{N’-(phenylmethylidene)methoxycarbohydrazide} + \text{Water} ]
Industrial Production Methods
While specific industrial production methods for N’-(phenylmethylidene)methoxycarbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-(phenylmethylidene)methoxycarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-(phenylmethylidene)methoxycarbohydrazide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N’-(phenylmethylidene)methoxycarbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s hydrazone group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N’-(phenylmethylidene)carbohydrazide
- N’-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-(phenylmethylidene)methoxycarbohydrazide is unique due to its methoxycarbohydrazide moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where other hydrazones may not be as effective .
Properties
IUPAC Name |
methyl N-(benzylideneamino)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)11-10-7-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOINGYJYUCXIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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